![molecular formula C27H21ClN4O2 B2852418 N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-71-3](/img/structure/B2852418.png)
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H21ClN4O2 and its molecular weight is 468.94. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and the second intermediate is N-(1,3-benzodioxol-5-ylmethyl)amine. These two intermediates are then coupled using a coupling agent to form the final product.
Starting Materials
4-chloro-3-methylphenylamine, benzaldehyde, malononitrile, 1,3-benzodioxole, sodium hydride, ethyl acetate, acetic acid, triethylamine, N,N'-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), diethyl ether, hydrochloric acid, sodium bicarbonate, sodium chloride, magnesium sulfate, methanol
Reaction
Step 1: Synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a. Dissolve 4-chloro-3-methylphenylamine (1.0 equiv) and malononitrile (1.2 equiv) in ethanol and add sodium hydride (1.2 equiv) slowly with stirring. Heat the mixture to reflux for 2 hours., b. Cool the reaction mixture to room temperature and add ethyl acetate. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a yellow solid., c. Dissolve the yellow solid in DMF and add benzaldehyde (1.2 equiv) and triethylamine (1.5 equiv). Heat the mixture to reflux for 6 hours., d. Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a yellow solid., e. Dissolve the yellow solid in a mixture of acetic acid and water and add sodium bicarbonate until the pH is neutral. Extract the mixture with ethyl acetate, dry over magnesium sulfate, and evaporate the solvent to obtain a white solid., f. Dissolve the white solid in methanol and add hydrochloric acid. Heat the mixture to reflux for 2 hours. Cool the reaction mixture to room temperature and filter the solid. Wash the solid with water and dry to obtain the desired intermediate., Step 2: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)amine, a. Dissolve 1,3-benzodioxole (1.2 equiv) and sodium hydride (1.2 equiv) in DMF and heat the mixture to reflux for 2 hours., b. Cool the reaction mixture to room temperature and add ethyl acetate. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a yellow solid., c. Dissolve the yellow solid in DMF and add ethyl acetate. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a white solid., d. Dissolve the white solid in DMF and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and N-methylmorpholine (NMM) (1.5 equiv). Add the first intermediate (1.0 equiv) and stir the mixture at room temperature for 24 hours., e. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the solid with water and dry to obtain the desired final product.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2/c1-17-7-9-20(12-22(17)28)32-14-21(19-5-3-2-4-6-19)25-26(30-15-31-27(25)32)29-13-18-8-10-23-24(11-18)34-16-33-23/h2-12,14-15H,13,16H2,1H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQNXXCKLJREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
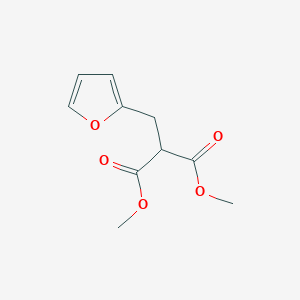
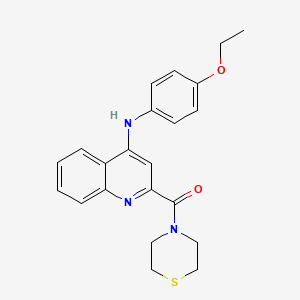
![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
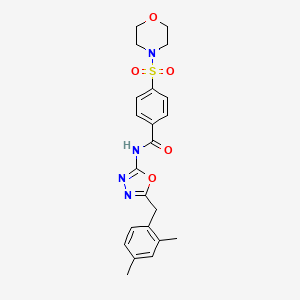
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
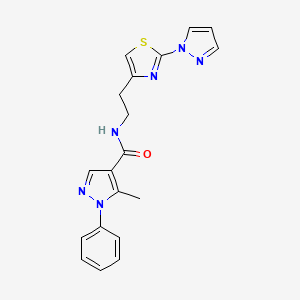
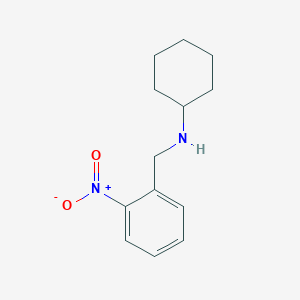
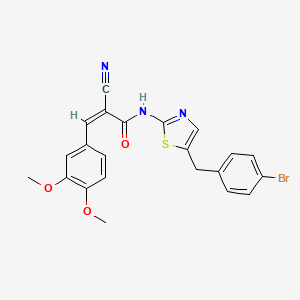
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)
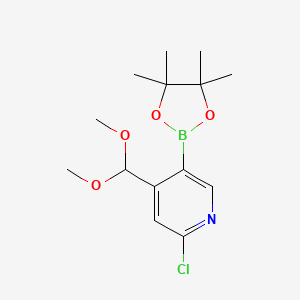
methanone](/img/structure/B2852354.png)
![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)
![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)